4-Quinazolinamine, N-(4-methoxyphenyl)-N,2-dimethyl-7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N,2-dimethyl-7-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a methoxyphenyl group, a dimethyl group, and a nitro group attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N,2-dimethyl-7-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions, where a methoxyphenyl halide reacts with the quinazoline core.
Dimethylation: The dimethyl groups can be introduced through alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of N-(4-methoxyphenyl)-N,2-dimethyl-7-nitroquinazolin-4-amine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N,2-dimethyl-7-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biological probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N,2-dimethyl-7-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-N,2-dimethyl-7-nitroquinazolin-4-amine can be compared with other similar compounds to highlight its uniqueness:
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine: Lacks the nitro group, which may result in different biological activities and reactivity.
N-(4-methoxyphenyl)-N,2-dimethyl-7-chloroquinazolin-4-amine: Contains a chloro group instead of a nitro group, leading to variations in chemical reactivity and biological properties.
N-(4-methoxyphenyl)-N,2-dimethyl-7-aminoquinazolin-4-amine: Contains an amino group instead of a nitro group, which may affect its pharmacological profile and interactions with molecular targets.
Properties
CAS No. |
827031-47-0 |
---|---|
Molecular Formula |
C17H16N4O3 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N,2-dimethyl-7-nitroquinazolin-4-amine |
InChI |
InChI=1S/C17H16N4O3/c1-11-18-16-10-13(21(22)23)6-9-15(16)17(19-11)20(2)12-4-7-14(24-3)8-5-12/h4-10H,1-3H3 |
InChI Key |
OTGYGJKPQCXIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)N(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.